molecular formula C11H9NO2 B1299004 Methyl isoquinoline-3-carboxylate CAS No. 27104-73-0

Methyl isoquinoline-3-carboxylate

Cat. No.: B1299004
CAS No.: 27104-73-0
M. Wt: 187.19 g/mol
InChI Key: ZBCGBIZQNMVMPC-UHFFFAOYSA-N
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Description

Isoquinoline-3-carboxylic acid methyl ester is a chemical compound belonging to the isoquinoline family, which is a class of nitrogen-containing heterocyclic compounds. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: 4-bromo-isoquinoline.

Scientific Research Applications

Isoquinoline-3-carboxylic acid methyl ester has several scientific research applications:

Comparison with Similar Compounds

Isoquinoline-3-carboxylic acid methyl ester is unique compared to other isoquinoline derivatives due to its specific substitution pattern and ester functional group. Similar compounds include:

Properties

IUPAC Name

methyl isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCGBIZQNMVMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352385
Record name methyl isoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27104-73-0
Record name Methyl 3-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27104-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-isoquinolinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl isoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-isoquinolinecarboxylate
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Record name METHYL 3-ISOQUINOLINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the carbonyl group in methyl isoquinoline-3-carboxylate for its binding affinity to benzodiazepine receptors?

A1: Research suggests that the presence of a carbonyl group at the 3-position of both beta-carbolines and isoquinolines is crucial for their binding affinity to benzodiazepine receptors [, ]. this compound, possessing this structural feature, exhibits moderate binding affinity. Studies comparing various beta-carboline derivatives showed that those with carbonyl-containing substituents (like CO2Me in this compound) at the 3-position demonstrated higher in vitro potency compared to derivatives with alcohol substituents []. This highlights the importance of the carbonyl moiety for interaction with the benzodiazepine receptor.

Q2: How does the structure of this compound relate to its activity compared to beta-carbolines?

A2: Both this compound and beta-carbolines share structural similarities that contribute to their interaction with benzodiazepine receptors. While beta-carbolines have a tricyclic structure, this compound possesses a bicyclic isoquinoline core. Despite this difference, both compounds feature a carbonyl group at the 3-position, considered crucial for binding [, ]. The research indicates that this shared feature allows this compound, despite being structurally simpler than beta-carbolines, to bind to benzodiazepine receptors, albeit with moderate affinity.

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